2-Methylquinoline-4-carbaldehyde
Overview
Description
2-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 4-position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and aldehydes or ketones with reactive methylene groups. The reaction proceeds through condensation followed by cyclodehydration .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to introduce different substituents.
Major Products:
Oxidation: 2-Methylquinoline-4-carboxylic acid.
Reduction: 2-Methylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methylquinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and bioactive molecules.
Medicine: Quinoline derivatives, including this compound, are explored for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the methyl and aldehyde groups.
2-Methylquinoline: Lacks the aldehyde group at the 4-position.
4-Quinolinecarboxaldehyde: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylquinoline-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-methylquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNFCDOWRMQIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543980 | |
Record name | 2-Methylquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6760-22-1 | |
Record name | 2-Methylquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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